(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one
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Overview
Description
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and a dihydro-oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl nitrite with appropriate starting materials under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal-free conditions, and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite and iron catalysts are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reagent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl acetoacetate: An intermediate in the synthesis of various organic chemicals.
tert-Butyl nitrite: Used as a co-catalyst in oxidation reactions.
Uniqueness
(S)-6-(tert-Butyl)-5-methoxy-6-methyl-3,6-dihydro-2H-1,4-oxazin-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure provides a balance of stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(6S)-6-tert-butyl-5-methoxy-6-methyl-3H-1,4-oxazin-2-one |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)10(4)8(13-5)11-6-7(12)14-10/h6H2,1-5H3/t10-/m1/s1 |
InChI Key |
KQLQSJJUUZQXGN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@]1(C(=NCC(=O)O1)OC)C(C)(C)C |
Canonical SMILES |
CC1(C(=NCC(=O)O1)OC)C(C)(C)C |
Origin of Product |
United States |
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